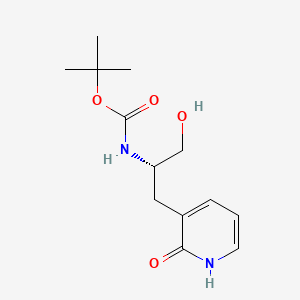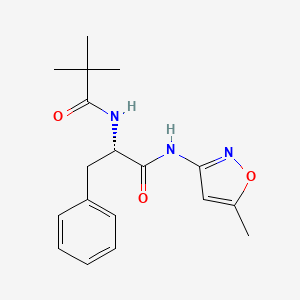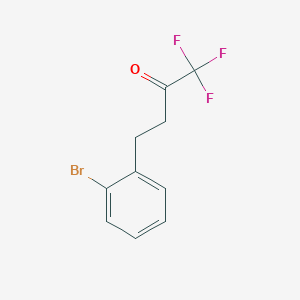
4-(2-Bromophenyl)-1,1,1-trifluorobutan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Bromophenyl)-1,1,1-trifluorobutan-2-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a trifluorobutanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromophenyl)-1,1,1-trifluorobutan-2-one typically involves the following steps:
Formation of Trifluorobutanone Moiety: The trifluorobutanone moiety can be introduced through a Friedel-Crafts acylation reaction. This involves the reaction of the brominated phenyl compound with a trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and Friedel-Crafts acylation processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-(2-Bromophenyl)-1,1,1-trifluorobutan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group in the trifluorobutanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Major Products
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Carboxylic acids or other oxidized forms.
科学研究应用
4-(2-Bromophenyl)-1,1,1-trifluorobutan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(2-Bromophenyl)-1,1,1-trifluorobutan-2-one involves its interaction with various molecular targets and pathways. The bromine atom and trifluorobutanone moiety contribute to its reactivity and ability to form covalent bonds with biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, resulting in its observed biological effects.
相似化合物的比较
Similar Compounds
- 4-(3-Bromophenyl)-1,1,1-trifluorobutan-2-one
- 4-(4-Bromophenyl)-1,1,1-trifluorobutan-2-one
- 4-(2-Chlorophenyl)-1,1,1-trifluorobutan-2-one
Uniqueness
4-(2-Bromophenyl)-1,1,1-trifluorobutan-2-one is unique due to the specific position of the bromine atom on the phenyl ring, which influences its chemical reactivity and biological activity. The trifluorobutanone moiety also imparts distinct properties, such as increased lipophilicity and stability, making it a valuable compound for various applications.
属性
分子式 |
C10H8BrF3O |
|---|---|
分子量 |
281.07 g/mol |
IUPAC 名称 |
4-(2-bromophenyl)-1,1,1-trifluorobutan-2-one |
InChI |
InChI=1S/C10H8BrF3O/c11-8-4-2-1-3-7(8)5-6-9(15)10(12,13)14/h1-4H,5-6H2 |
InChI 键 |
WPGYJENEMWEKHQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CCC(=O)C(F)(F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


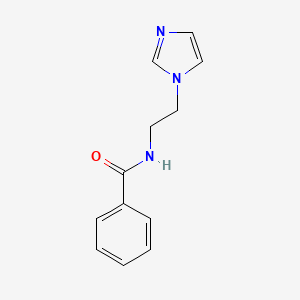
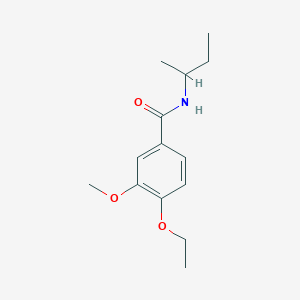
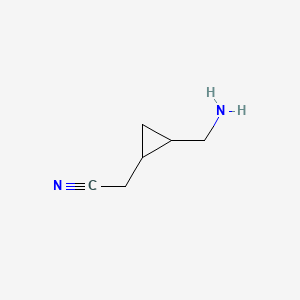
![4-[4-(4-Methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]benzoic acid](/img/structure/B14903173.png)
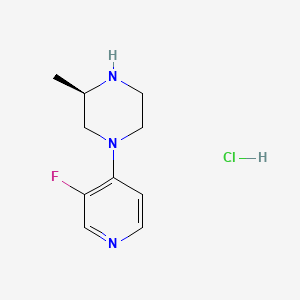

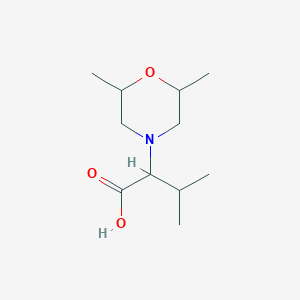
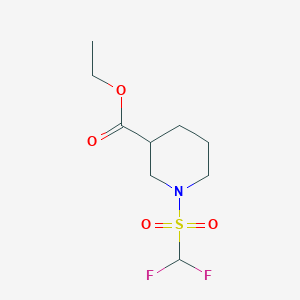
![(4,4'-Dichloro-[1,1'-biphenyl]-3,3'-diyl)bis((4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanone)](/img/structure/B14903197.png)
![4-cyclohexyl-11-methyl-5-(2-methylprop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14903204.png)
